molecular formula C14H9Cl2F3N2O B13330848 1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea

1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B13330848
M. Wt: 349.1 g/mol
InChI Key: YEPNREFOKFLQCG-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea ( 23750-94-9) is a diarylurea-based compound with a molecular formula of C14H9Cl2F3N2O and a molecular weight of 349.14 g/mol . As part of the diarylurea chemical class, this scaffold is recognized in scientific research for its potential in various biological applications . Diarylurea derivatives are frequently investigated as core structures in the discovery and development of new anticancer agents, with some derivatives demonstrating promising in vitro antiproliferative activities against a diverse panel of human cancer cell lines . Furthermore, structurally related urea and thiourea compounds have been documented in the literature for their antifungal properties against certain plant pathogens and for their larvicidal activity, indicating the broad research interest in this class of molecules . The presence of both dichlorophenyl and trifluoromethylphenyl substituents in this specific compound makes it a valuable intermediate for medicinal chemistry and drug discovery research, particularly for exploring structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the scientific literature for detailed studies on the mechanisms of action and specific research applications of diarylurea derivatives.

Properties

Molecular Formula

C14H9Cl2F3N2O

Molecular Weight

349.1 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H9Cl2F3N2O/c15-10-2-1-3-11(12(10)16)21-13(22)20-9-6-4-8(5-7-9)14(17,18)19/h1-7H,(H2,20,21,22)

InChI Key

YEPNREFOKFLQCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Urea Formation via Isocyanate-amine Coupling

One of the most straightforward methods involves the reaction of an appropriately substituted aromatic amine with an isocyanate:

$$
\text{Aromatic amine} + \text{Aryl isocyanate} \rightarrow \text{Phenyl urea derivative}
$$

Example:

  • Synthesis of 1-(2,3-dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea can be achieved by reacting 2,3-dichloroaniline with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions, typically in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures (around 25-50°C).

Reaction conditions:

Parameter Typical Range Notes
Solvent Dichloromethane, THF Inert, aprotic solvents preferred
Temperature 25-50°C To control reaction rate and minimize side reactions
Catalyst None necessary Reaction proceeds via nucleophilic attack

Advantages:

  • High selectivity and yield
  • Mild conditions

Data Tables Summarizing Preparation Conditions

Method Reagents Solvent Temperature Yield Remarks
Isocyanate-amine coupling Aromatic amine + aryl isocyanate Dichloromethane 25-50°C >80% Mild, high yield
Carbamoylation with triphosgene Aromatic amine + triphosgene Dichloromethane 0-25°C 70-85% Suitable for scale-up
Multistep aromatic substitution Chlorination, amination, isocyanate coupling Various -20°C to 50°C Variable Complex, multistep

Research Findings and Optimization Strategies

  • Reaction efficiency is maximized at controlled temperatures to prevent side reactions such as polyurea formation.
  • Solvent choice critically influences reaction rates and purity; dichloromethane and THF are preferred.
  • Use of catalysts or additives like bases (pyridine, triethylamine) enhances yields by scavenging HCl or other byproducts.
  • Purification techniques such as recrystallization or chromatography are employed to isolate high-purity products.

Chemical Reactions Analysis

Hydrolysis

The urea bond undergoes hydrolysis in acidic or basic conditions, producing substituted anilines:

C14H9Cl2F3N2O+H2O4-(Trifluoromethyl)aniline+2,3-Dichlorophenylamine+CO2\text{C}_{14}\text{H}_9\text{Cl}_2\text{F}_3\text{N}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{4-(Trifluoromethyl)aniline} + \text{2,3-Dichlorophenylamine} + \text{CO}_2

  • Conditions :

    • Acidic: 6M HCl, reflux, 8–12 hours.

    • Basic: 2M NaOH, 60°C, 4–6 hours .

Nucleophilic Substitution

The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS) with electron-rich nucleophiles (e.g., amines, alkoxides):

Nucleophile Product Yield
NH₃3-Amino-2,4-dichlorophenyl derivative60–70%
CH₃O⁻3-Methoxy-2,4-dichlorophenyl derivative55–65%

Reactivity is enhanced by the electron-withdrawing trifluoromethyl group, which polarizes the aryl ring .

Hofmann Rearrangement

Under oxidative conditions, the urea derivative can undergo Hofmann rearrangement to form isocyanates, which react further with amines :

UreaPhI(OAc)2Isocyanate IntermediateR-NH2Substituted Urea\text{Urea} \xrightarrow{\text{PhI(OAc)}_2} \text{Isocyanate Intermediate} \xrightarrow{\text{R-NH}_2} \text{Substituted Urea}

  • Key intermediates :

    • Iodonium species (detected via LC-MS) .

    • Isocyanate intermediate (trapped with amines) .

NAS Mechanism

The dichlorophenyl group undergoes NAS via a two-step process:

  • Ring activation : Trifluoromethyl group withdraws electron density, stabilizing the Meisenheimer complex.

  • Nucleophilic attack : Displacement of chloride by nucleophiles (e.g., NH₃) .

Hofmann Rearrangement Pathway

Proposed mechanism :

  • Oxidation : PhI(OAc)₂ reacts with urea to form an iodonium intermediate.

  • Rearrangement : Hofmann rearrangement generates isocyanate.

  • Coupling : Isocyanate reacts with amines to form unsymmetrical ureas.

Stability and By-Product Formation

  • Thermal stability : Decomposes above 200°C, releasing CO₂ and HCl.

  • Common by-products :

    • Hydrolysis : Partial degradation to thioureas under acidic conditions .

    • Oxidation : Formation of nitro derivatives in the presence of HNO₃ .

Scientific Research Applications

1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The 2,3-dichloro substitution in the target compound is less common than 3,4-dichloro analogs (e.g., ). This positional difference could alter steric interactions in biological systems.
  • The 4-CF₃ group is a potent electron-withdrawing substituent, often linked to increased lipophilicity and resistance to oxidative metabolism compared to hydroxyl or methoxy groups .

Anticancer Activity

  • Pyridine-urea analogs (e.g., compound 83 in ): Showed inhibitory activity against MCF-7 breast cancer cells (IC₅₀ ~1.2 µM), attributed to the trifluoromethyl group’s role in enhancing target binding .
  • 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (): Moderate activity in NCI screens, likely due to hydroxyl group-mediated solubility .

Enzyme Modulation

  • G protein-coupled receptor (GPCR) ligands (): Ureas with trifluoromethyl groups (e.g., A-425619) act as TRPV1 antagonists, highlighting the pharmacophore’s versatility .

Biological Activity

1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound with significant biological activity, particularly in the realm of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound falls under the category of substituted ureas, characterized by its unique arrangement of dichlorophenyl and trifluoromethyl groups. Its molecular formula is C15H11Cl2F3NC_{15}H_{11}Cl_2F_3N, with a molecular weight of 353.16 g/mol. The presence of halogen substituents enhances its lipophilicity and biological activity.

Biological Activity Overview

This compound exhibits notable cytotoxic effects against various cancer cell lines. Key findings from recent studies include:

  • Cytotoxicity : The compound has demonstrated high cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells, as well as leukemia K-562 cell lines, with IC50 values ranging from 1.5 to 10 µM depending on the specific cell line tested .
  • Selectivity : It shows favorable selectivity over normal cells, indicating potential for reduced side effects in therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Studies have shown that treatment with the compound leads to significant apoptosis in cancer cells. Flow cytometry analysis indicated that a high percentage of treated cells underwent late apoptosis or necrosis compared to controls .
  • Inhibition of Kinases : The compound acts as an inhibitor of specific kinases involved in cancer cell survival and proliferation. For instance, it has been noted to inhibit AbI kinase in chronic myeloid leukemia cells, promoting programmed cell death .
  • Interfering with Cell Cycle Progression : The compound disrupts the normal cell cycle, leading to reduced proliferation rates in various cancerous cell lines .

Case Studies and Experimental Findings

Several studies have documented the efficacy and mechanisms of this compound:

  • Study 1 : In vitro tests revealed that treatment with the compound resulted in a reduction of SW480 and SW620 colon cancer cells by up to 93% after 72 hours .
  • Study 2 : A comparative study highlighted that the compound outperformed cisplatin (a standard chemotherapy agent) in terms of growth inhibition in specific tumor cells .
  • Study 3 : The compound was also evaluated for its effects on apoptosis markers such as interleukin-6 levels and caspase activation, further confirming its role in inducing programmed cell death .

Data Table: Summary of Biological Activity

Cell LineIC50 (µM)% Cell ReductionApoptosis Induction
SW4801.593%High
SW6202.090%High
PC36.569%Moderate
K-5628.066%Moderate

Q & A

Q. What are the optimal synthetic routes for 1-(2,3-dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via urea bond formation between substituted phenyl isocyanates and amines. For example, a protocol analogous to involves dissolving a trifluoromethylphenyl carbamate (e.g., phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate) in acetonitrile with a base (e.g., DABCO) and reacting it with an aryl amine under reflux (65°C for 1 hour). Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution .
  • Catalyst screening : Tertiary amines (e.g., DABCO) improve reaction efficiency by deprotonating intermediates .
  • Temperature control : Reflux conditions balance reactivity and side-product suppression.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying purity?

  • Methodological Answer : Use a combination of:
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and urea bond formation (e.g., urea NH protons at δ 8–10 ppm) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (gradient: water/acetonitrile + 0.1% formic acid) coupled with high-resolution MS to verify molecular weight and detect impurities .
  • FT-IR : Urea carbonyl stretching vibrations (~1640–1680 cm1^{-1}) confirm bond formation .

Q. How does the compound’s solubility and stability vary across solvents, and what formulations are suitable for in vitro bioassays?

  • Methodological Answer : Solubility screening in DMSO, ethanol, and aqueous buffers (e.g., PBS) is critical. Stability studies (e.g., 24–72 hours at 4°C/25°C) should include:
  • UV-Vis spectroscopy : Monitor degradation at λmax (~270–300 nm for aromatic systems) .
  • LC-MS : Detect hydrolysis products (e.g., substituted anilines).
    For bioassays, prepare stock solutions in DMSO (<0.1% final concentration) to avoid cytotoxicity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as kinases or GPCRs?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS):
  • Docking : Use crystal structures of target proteins (e.g., EGFR or VEGFR2) from the PDB. The trifluoromethyl group’s electronegativity may enhance hydrophobic interactions .
  • MD Simulations : Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen-bonding networks .
  • Free-energy calculations : MM-PBSA/GBSA methods quantify binding energy contributions .

Q. How can structural modifications to the dichlorophenyl or trifluoromethylphenyl groups enhance bioactivity while minimizing off-target effects?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:
  • Electron-withdrawing groups : Replace Cl with F or CF3_3 on the phenyl ring to modulate electron density and binding .
  • Steric effects : Introduce methyl or methoxy groups at the 2-position of the trifluoromethylphenyl ring to hinder metabolic degradation .
  • In vitro testing : Compare IC50_{50} values in cancer cell lines (e.g., MCF-7, HepG2) and assess selectivity via kinase profiling panels .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50​ values across studies)?

  • Methodological Answer : Address discrepancies through:
  • Standardized assays : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Machine learning : Train models on published datasets to identify confounding variables (e.g., cell line heterogeneity) .

Q. How can the compound’s potential as a photosensitizer or photodegradation profile be evaluated for environmental impact studies?

  • Methodological Answer : Perform:
  • UV irradiation experiments : Expose the compound to UV light (254–365 nm) in aqueous solutions; monitor degradation via HPLC .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation .
  • Ecotoxicity assays : Test photodegradation products on model organisms (e.g., Daphnia magna) using OECD guidelines .

Methodological Resources

  • Synthetic Protocols :
  • Computational Design :
  • Bioactivity Profiling :
  • Environmental Analysis :

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